2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the naphthalene ring, a methoxy group at the 2nd position, and an acetamide group linked to a pyridin-2-ylmethyl moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Bromination: The starting material, 2-methoxynaphthalene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Acylation: The brominated intermediate is then subjected to acylation with chloroacetyl chloride in the presence of a base like pyridine to form the corresponding acetamide derivative.
Coupling Reaction: The final step involves the coupling of the acetamide derivative with pyridin-2-ylmethylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor to modulate signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-chloro-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(6-fluoro-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- 2-(6-iodo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
The uniqueness of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide lies in the presence of the bromine atom, which can influence the compound’s reactivity, biological activity, and physicochemical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable subject for comparative studies in medicinal chemistry and other research fields.
Properties
Molecular Formula |
C19H17BrN2O2 |
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Molecular Weight |
385.3 g/mol |
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-24-18-8-5-13-10-14(20)6-7-16(13)17(18)11-19(23)22-12-15-4-2-3-9-21-15/h2-10H,11-12H2,1H3,(H,22,23) |
InChI Key |
LLSKVGMOUAUWMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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